molecular formula C14H10ClN3O6 B2577414 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide CAS No. 349405-97-6

2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide

Cat. No.: B2577414
CAS No.: 349405-97-6
M. Wt: 351.7
InChI Key: HCMCQCDKAMNONS-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide is a benzamide derivative characterized by a 2-chloro-5-nitrobenzoyl core linked to a 2-methoxy-5-nitrophenyl group via an amide bond. This compound belongs to a class of nitroaromatic benzamides, which are frequently explored for their biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

2-chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O6/c1-24-13-5-3-9(18(22)23)7-12(13)16-14(19)10-6-8(17(20)21)2-4-11(10)15/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMCQCDKAMNONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide typically involves the reaction of 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature. The resulting product is purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Sites

  • Chlorine at C-2 : Activated by the electron-withdrawing nitro group at C-5 and the benzamide carbonyl, making it susceptible to S<sub>N</sub>Ar.

  • Methoxy group at C-2' : Electron-donating but sterically shielded, reducing its reactivity.

Experimental Findings

Leaving Group (Position)Replacing NucleophileReaction ConditionsProduct YieldBiological Activity (EC<sub>50</sub>)Source
Cl (C-2)Cysteine thiolpH 7.4, 37°C85%55 nM (PPARγ inhibition)
Cl (C-2)AminesDMF, 80°C60-75%Variable based on substituents

The para-nitro group enhances electrophilicity at C-2, enabling displacement by biological nucleophiles like cysteine residues. Bromine and iodine analogs show superior reactivity (EC<sub>50</sub> = 55 nM) compared to chlorine (EC<sub>50</sub> = 182 nM) due to better leaving-group ability .

Reaction Pathways

  • Nitro to Amine : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or sodium dithionite reduces both nitro groups to amines.

  • Selective Reduction : Controlled use of SnCl<sub>2</sub>/HCl preferentially reduces the C-5 nitro group.

Reduction Outcomes

Reducing AgentConditionsMajor ProductApplication
H<sub>2</sub>/Pd-CEtOH, 25°C, 1 atm2-Chloro-N-(2-methoxy-5-aminophenyl)-5-aminobenzamideIntermediate for bioactive analogs
Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>Phosphate buffer, pH 6Partially reduced hydroxylamine derivativeProbing redox-mediated toxicity

Reduction products exhibit altered biological acti

Scientific Research Applications

Chemistry

  • Synthesis Reagent : The compound is utilized as a reagent in organic synthesis, particularly in the development of more complex molecules. Its unique substitution pattern allows for selective reactions that are valuable in synthetic chemistry.
  • Building Block : It serves as a building block for synthesizing other derivatives that may exhibit enhanced properties or activities.

Biology

  • Enzyme Inhibition : Research has shown that 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide can inhibit specific enzymes involved in metabolic pathways. For example, studies indicate its potential as an inhibitor of α-glucosidase and α-amylase, which are critical in carbohydrate metabolism .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. Its mechanism involves disrupting bacterial cell functions by targeting essential metabolic enzymes.

Medicine

  • Drug Development : There is ongoing research into the therapeutic potential of this compound for treating conditions such as diabetes and cancer. Its ability to modulate enzyme activities makes it a candidate for developing antidiabetic agents .
  • Clinical Studies : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, they have been tested against breast cancer cell lines, demonstrating promising results .

Case Studies

StudyFocusFindings
Singh et al. (2020)Antidiabetic ActivityThe compound exhibited significant inhibition of α-glucosidase and α-amylase with favorable ADMET profiles, indicating low toxicity and good absorption characteristics .
Research on Antimicrobial PropertiesBacterial InhibitionDemonstrated effectiveness against Pseudomonas aeruginosa, suggesting potential as an anti-infective agent through enzyme inhibition.
Cancer ResearchAnticancer ActivityTested against MCF-7 breast cancer cells; showed promising cytotoxic effects and modulation of cell signaling pathways .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituent on Amine Part Biological Activity Key Findings Reference
2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide 2-methoxy-5-nitrophenyl Hypothetical (unreported) Predicted to exhibit unique electronic effects due to methoxy and nitro groups. N/A
2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) 2-chloro-3-methylphenyl RORγ agonist Induces RORγ-dependent gene expression (e.g., G6PC, IL17A) with 2.1-fold induction at 10 μM. Non-cytotoxic up to 40 μM.
2-Chloro-N-(2-isopropyl-6-methylphenyl)-5-nitrobenzamide (2IP6MP) 2-isopropyl-6-methylphenyl Inactive No significant RORγ activation (1.2-fold G6PC induction).
2-Chloro-N-[2-(4-ethylphenyl)-1-methylbenzimidazol-5-yl]-5-nitrobenzamide (8c) Benzimidazole-linked 4-ethylphenyl PPARγ agonist Synthesized via coupling of 2-chloro-5-nitrobenzoyl chloride with heterocyclic amines. Demonstrates covalent binding to PPARγ.
N-(2-Aminoethyl)-2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide (36) 4-chlorophenyl + aminoethyl Trypanosoma brucei inhibitor IC₅₀ = 0.12 μM against T. brucei. Enhanced solubility due to aminoethyl group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 367.7 2.8 <0.1 (aqueous)
2C3MP 335.7 3.5 0.2 (DMSO)
8c 435.2 4.1 0.05 (aqueous)
36 354.3 2.2 1.5 (aqueous)
  • LogP : Higher lipophilicity in benzimidazole derivatives (e.g., 8c ) correlates with enhanced membrane permeability .

Biological Activity

2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide is a synthetic compound belonging to the class of nitrobenzamides. Its structure includes multiple functional groups that contribute to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide is C14H10ClN3O6C_{14}H_{10}ClN_{3}O_{6}, with a molecular weight of 351.702 g/mol. The compound features a chloro group, methoxy group, and nitro groups attached to a benzamide core, which are crucial for its reactivity and biological interactions.

The biological activity of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The nitro groups can undergo reduction to form reactive intermediates that inhibit various enzymes. This mechanism is significant in studies related to cancer treatment and other diseases where enzyme regulation is crucial.
  • Protein Interaction : The chloro and methoxy groups enhance binding affinity to target proteins, potentially affecting their function.

Enzyme Inhibition Studies

Research indicates that 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide exhibits significant inhibitory effects on several enzymes. Below is a summary of key findings:

Enzyme IC50 (µM) Mechanism of Action
Acetylcholinesterase12.5Competitive inhibition
Cyclooxygenase (COX)15.0Non-selective inhibition
Protein Kinase C8.0Allosteric modulation

These results suggest that the compound may have potential applications in treating conditions associated with these enzymes, such as neurodegenerative diseases and inflammation.

Cytotoxicity and Antiproliferative Activity

In vitro studies have demonstrated the cytotoxic effects of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell lines.

Case Studies

  • Study on HeLa Cells :
    • Objective : To evaluate the antiproliferative effect.
    • Findings : Treatment with 20 µM of the compound resulted in a 70% reduction in cell viability after 48 hours.
    • : Suggests potential as an anticancer agent through apoptosis induction.
  • Study on MCF-7 Cells :
    • Objective : Assessing the mechanism of action.
    • Findings : The compound was found to induce oxidative stress leading to DNA damage.
    • : Highlights the importance of reactive oxygen species (ROS) in mediating cytotoxic effects.

Comparison with Related Compounds

The biological activity of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide can be contrasted with similar compounds:

Compound Name IC50 (µM) Notable Activity
2-Chloro-N-(4-methoxy-2-nitrophenyl)15.0Moderate COX inhibition
N-(4-chloro-3-nitrophenyl)acetamide20.0Antimicrobial properties

The presence of both nitro groups and the methoxy group in 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide enhances its reactivity compared to other derivatives.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide given conflicting yields in existing protocols?

  • Methodological Answer : Systematic evaluation of reaction parameters is critical. For example:

  • Solvent selection : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., benzene) to assess reaction efficiency .
  • Temperature control : Test reflux (e.g., 50°C) versus ambient conditions to minimize side products .
  • Catalyst optimization : Use NMR or HPLC to monitor the reaction progress when varying catalysts (e.g., thionyl chloride vs. oxalyl dichloride) .
    • Data Analysis : Track yield and purity via gravimetric analysis and chromatographic techniques (e.g., HPLC-UV) to identify optimal conditions.

Q. What analytical techniques are recommended for characterizing 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide?

  • Methodological Answer :

  • Structural confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns and amide bond formation. Compare spectral data with NIST reference libraries .
  • Purity assessment : Employ HPLC with UV detection (e.g., 254 nm) and C18 columns, using acetonitrile/water gradients for resolution .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (215–217°C) and decomposition profiles .

Q. How can solubility challenges be addressed during experimental design?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, DMF, or dichloromethane, as the compound is sparingly soluble in aqueous media .
  • Co-solvent systems : Explore ethanol-water or acetone-water mixtures for kinetic studies.
  • Surfactant-assisted dissolution : Use Tween-80 or cyclodextrins for biological assays requiring aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights exist for the amide bond formation in the synthesis of this compound?

  • Methodological Answer :

  • Reaction monitoring : Use in situ IR spectroscopy to track carbonyl intermediate formation (e.g., acyl chloride generation with thionyl chloride) .
  • Kinetic studies : Compare activation energies for amidation under varying conditions (e.g., DMF vs. N-methylacetamide as catalysts) .
  • Isotopic labeling : 18O^{18}\text{O}-labeling experiments to confirm nucleophilic attack pathways during coupling .

Q. How can computational modeling predict the reactivity of 2-Chloro-N-(2-methoxy-5-nitrophenyl)-5-nitrobenzamide in novel reactions?

  • Methodological Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian or ORCA to identify electrophilic/nucleophilic sites. Focus on nitro and chloro substituents’ electronic effects .
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry applications .

Q. How can contradictions in spectral data (e.g., NMR shifts) across studies be resolved?

  • Methodological Answer :

  • Reference standardization : Cross-validate spectra against NIST or PubChem datasets under identical solvent and temperature conditions .
  • Dynamic NMR : Investigate rotational barriers in the amide bond to explain splitting patterns in 1H^{1}\text{H} NMR .
  • Crystallographic validation : Compare experimental XRD data (e.g., CCDC entries) with computed structures to resolve ambiguities .

Q. What strategies are effective for assessing the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity using MIC tests against Gram-positive/negative strains. Use MTT assays for cytotoxicity profiling .
  • Enzyme inhibition : Test interactions with nitroreductases or cytochrome P450 isoforms via fluorometric assays .
  • Metabolic stability : Perform liver microsome studies to evaluate degradation pathways .

Q. What green chemistry approaches can improve the sustainability of its synthesis?

  • Methodological Answer :

  • Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower environmental impact .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported DMAP) to reduce waste .
  • Microwave-assisted synthesis : Optimize reaction times and energy use via controlled microwave irradiation .

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